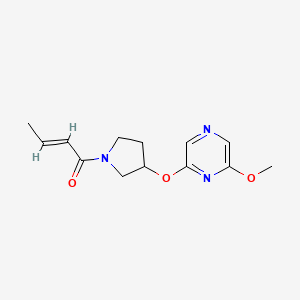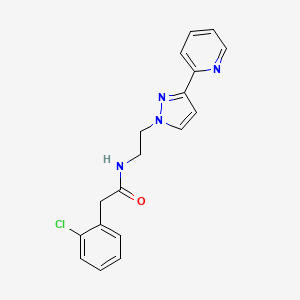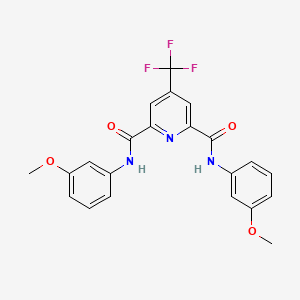![molecular formula C16H28N4O2 B2356879 N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide CAS No. 1311781-02-8](/img/structure/B2356879.png)
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide, also known as CTAP, is a potent and selective antagonist for the mu-opioid receptor. It has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes.
作用机制
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide acts as a competitive antagonist for the mu-opioid receptor, meaning that it binds to the receptor and blocks the binding of endogenous opioids such as endorphins and exogenous opioids such as morphine. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to have a higher binding affinity for the mu-opioid receptor than other opioid antagonists such as naloxone and naltrexone.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to have both biochemical and physiological effects. Biochemically, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide blocks the activation of the mu-opioid receptor by endogenous and exogenous opioids, leading to a decrease in the release of neurotransmitters such as dopamine and serotonin. Physiologically, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to block the analgesic and rewarding effects of opioids, indicating that the mu-opioid receptor is involved in these processes.
实验室实验的优点和局限性
The main advantage of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in lab experiments is its high selectivity and potency for the mu-opioid receptor. This allows researchers to investigate the specific role of the mu-opioid receptor in various physiological and pathological processes. However, the main limitation of using N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has a short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide in scientific research. One direction is to investigate the role of the mu-opioid receptor in other physiological and pathological processes such as inflammation and immune function. Another direction is to develop more potent and selective antagonists for the mu-opioid receptor, which could lead to the development of new treatments for opioid addiction and other disorders. Finally, N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide could be used in combination with other drugs to investigate their interactions with the mu-opioid receptor and their potential therapeutic effects.
合成方法
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide can be synthesized using a multi-step procedure. The first step involves the synthesis of 1-cyano-1-cyclopropane carboxylic acid, which is then converted to N-(1-cyano-1-cyclopropylethyl)amide. The second step involves the synthesis of 4-(2-ethoxyethyl)piperazine, which is then coupled with the N-(1-cyano-1-cyclopropylethyl)amide to yield N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide. The purity of N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide can be determined using high-performance liquid chromatography (HPLC) and its structure can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes such as pain, addiction, depression, and anxiety. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been shown to block the analgesic effects of opioids, indicating that the mu-opioid receptor is involved in pain relief. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has also been shown to block the rewarding effects of opioids, indicating that the mu-opioid receptor is involved in addiction. N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide has been used to investigate the role of the mu-opioid receptor in depression and anxiety, as these disorders are often comorbid with opioid addiction.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-3-22-11-10-19-6-8-20(9-7-19)12-15(21)18-16(2,13-17)14-4-5-14/h14H,3-12H2,1-2H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADXTVMWUGOAKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[5-methoxy-2-(1H-pyrrol-1-yl)phenyl]prop-2-enamide](/img/structure/B2356799.png)
![4-nitro-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2356800.png)




![N-(4-ethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2356808.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2356812.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2356814.png)

![Ethyl 8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2356818.png)